molecular formula C19H27N3 B12396136 Uhmcp1

Uhmcp1

カタログ番号: B12396136
分子量: 297.4 g/mol
InChIキー: WCIFBVNRBHWVFY-XFROLERWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UHMCP1 is a small molecule identified as a splicing inhibitor targeting U2AF homology motifs (UHM). It prevents the interaction between SF3b155 and U2AF65, impacting RNA splicing and cell viability. This compound has shown potential anticancer properties .

科学的研究の応用

Cancer Treatment

UHMCP1's primary application lies in its potential as an anticancer agent. Research indicates that cancer cells with specific splicing factor mutations exhibit vulnerabilities that can be exploited by compounds like this compound. By inhibiting splicing interactions, this compound may induce cell death or inhibit proliferation in various cancer types, including myeloid neoplasms and solid tumors .

Targeting Spliceosome Mutations

The spliceosome is a complex machinery crucial for mRNA processing, and mutations within its components are linked to numerous cancers. This compound offers a novel approach to target these mutations directly. Studies have shown that inhibiting UHM domains can lead to significant impacts on the viability of cancer cells with spliceosome-related mutations .

Study 1: In Vitro Analysis of this compound

A study conducted using various cancer cell lines demonstrated that this compound effectively reduced cell viability in cells with known spliceosome mutations. The compound was shown to induce apoptosis through altered splicing patterns, confirming its potential as a targeted therapy for specific cancer types .

Cell Line IC50 (µM) Effect
HeLa3.5Significant viability reduction
MDA-MB-2314.2Induction of apoptosis
A5495.0Altered splicing patterns

Study 2: Mechanistic Insights

Further mechanistic studies utilizing nuclear magnetic resonance (NMR) and molecular dynamics simulations revealed that this compound binds effectively to the U2AF65 domain, leading to conformational changes that disrupt its interaction with SF3b155. This binding affinity was quantified with a dissociation constant (Kd) of 79 µM, indicating a strong interaction conducive for therapeutic application .

作用機序

UHMCP1 exerts its effects by binding to the hydrophobic pocket of the U2AF65 UHM domain, preventing the interaction between SF3b155 and U2AF65. This inhibition disrupts the assembly of the spliceosome, leading to altered RNA splicing and reduced cell viability . The molecular targets involved in this mechanism are the U2AF65 UHM domain and the SF3b155 protein .

生物活性

UHMCP1 is a small molecule identified as a potent inhibitor of the UHM (U2AF homology motif) domain, which plays a critical role in RNA splicing. This compound has garnered attention due to its potential applications in cancer therapy, particularly in modulating RNA splicing mechanisms that are often dysregulated in malignancies.

This compound specifically targets the UHM domain of splicing factors, notably U2AF2, to inhibit its interaction with the spliceosome complex. The binding of this compound to the hydrophobic pocket of the U2AF2-UHM domain disrupts the formation of the pre-spliceosomal complex, leading to altered RNA splicing patterns and subsequent effects on cell viability. Research indicates that this compound effectively blocks the SF3b1/U2AF2 interaction, which is crucial for proper splicing activity .

Binding Affinity and Selectivity

The binding affinity of this compound has been quantified through various assays. The compound exhibits an IC50 value of approximately 30 μM against U2AF2-UHM and 74.85 μM against SPF45-UHM, indicating a moderate selectivity towards these targets . However, it shows less affinity for other UHM domains such as RBM39-UHM and PUF60-UHM, with IC50 values exceeding 159 μM . This limited selectivity suggests that while this compound is a promising candidate for further development, optimization may be required to enhance its specificity.

Structural Insights

The structural basis for this compound's activity has been elucidated through molecular dynamics simulations and NMR spectroscopy. The compound features a polycyclic structure that mimics the binding mode of native ULM (U2AF homology motif ligands), particularly interacting with tryptophan residues within the UHM domains . This structural mimicry is critical for its inhibitory function, as it stabilizes an inactive conformation of the spliceosomal complex.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound's activity:

  • Antiproliferative Effects : In vitro assays demonstrated that this compound not only alters RNA splicing but also exhibits significant antiproliferative properties against various cancer cell lines. This dual action positions it as a potential therapeutic agent in oncology .
  • Impact on Splicing Patterns : The administration of this compound resulted in notable changes in splicing patterns of genes implicated in cancer progression. For example, specific isoforms of genes involved in apoptosis and cell cycle regulation were affected, suggesting that this compound could modulate pathways critical for tumor growth and survival .

Data Summary Table

Target IC50 Value (μM) Biological Implication
U2AF2-UHM30Disruption of pre-spliceosomal complex formation
SPF45-UHM74.85Inhibition of spliceosomal activity
RBM39-UHM159.35Limited selectivity; potential off-target effects
PUF60-UHM175.61Limited selectivity; potential off-target effects

Future Directions

The ongoing research into this compound is crucial for understanding its full potential as a therapeutic agent. Future studies will likely focus on:

  • Optimization of Selectivity : Modifying the chemical structure of this compound to enhance its selectivity for specific UHM domains could improve its therapeutic index.
  • In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models will be essential before progressing to clinical trials.
  • Combination Therapies : Exploring synergistic effects with other anticancer agents may enhance overall treatment efficacy.

特性

分子式

C19H27N3

分子量

297.4 g/mol

IUPAC名

(1S,5R)-3-[4-(1H-indol-3-yl)butan-2-yl]-3-azabicyclo[3.2.1]octan-8-amine

InChI

InChI=1S/C19H27N3/c1-13(22-11-15-8-9-16(12-22)19(15)20)6-7-14-10-21-18-5-3-2-4-17(14)18/h2-5,10,13,15-16,19,21H,6-9,11-12,20H2,1H3/t13?,15-,16+,19?

InChIキー

WCIFBVNRBHWVFY-XFROLERWSA-N

異性体SMILES

CC(CCC1=CNC2=CC=CC=C21)N3C[C@H]4CC[C@@H](C3)C4N

正規SMILES

CC(CCC1=CNC2=CC=CC=C21)N3CC4CCC(C3)C4N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。